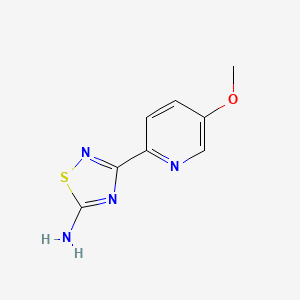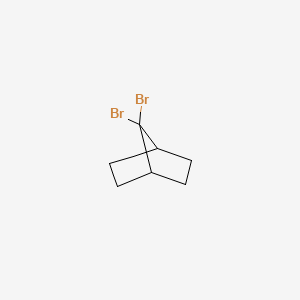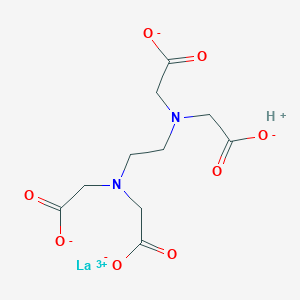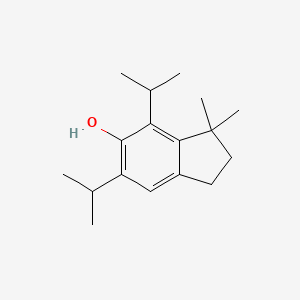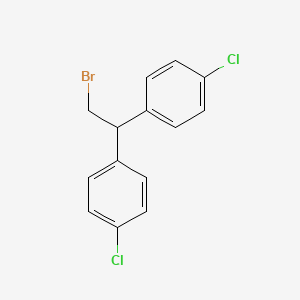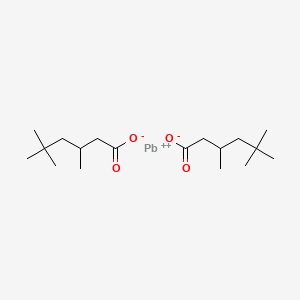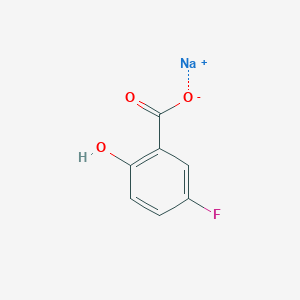
Sodium;5-fluoro-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-fluoro-2-hydroxybenzoate is a chemical compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the benzene ring, with a sodium ion balancing the charge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-fluoro-2-hydroxybenzoate typically involves the fluorination of salicylic acid derivatives. One common method is the electrophilic fluorination using reagents such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of sodium 5-fluoro-2-hydroxybenzoate may involve large-scale fluorination processes, followed by neutralization with sodium hydroxide to form the sodium salt. The process requires careful control of reaction parameters to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates.
Aplicaciones Científicas De Investigación
Sodium 5-fluoro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of sodium 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially altering their activity. The hydroxyl group can form hydrogen bonds, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Salicylic Acid: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of the sodium salt.
p-Hydroxybenzoic Acid: Lacks the fluorine atom and has the hydroxyl group at a different position.
Uniqueness: Sodium 5-fluoro-2-hydroxybenzoate is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The sodium ion enhances its solubility in water, making it more suitable for certain applications compared to its non-sodium counterparts.
Propiedades
Fórmula molecular |
C7H4FNaO3 |
|---|---|
Peso molecular |
178.09 g/mol |
Nombre IUPAC |
sodium;5-fluoro-2-hydroxybenzoate |
InChI |
InChI=1S/C7H5FO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 |
Clave InChI |
JDACHKJTTQYELW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


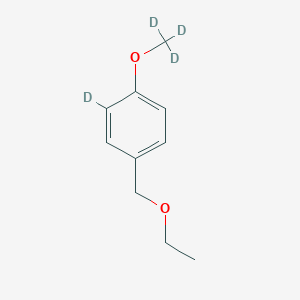
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
